Thicyofen

Description

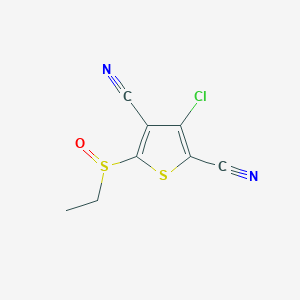

Structure

2D Structure

3D Structure

Properties

CAS No. |

116170-30-0 |

|---|---|

Molecular Formula |

C8H5ClN2OS2 |

Molecular Weight |

244.7 g/mol |

IUPAC Name |

3-chloro-5-ethylsulfinylthiophene-2,4-dicarbonitrile |

InChI |

InChI=1S/C8H5ClN2OS2/c1-2-14(12)8-5(3-10)7(9)6(4-11)13-8/h2H2,1H3 |

InChI Key |

GNOOAFGERMHQJE-UHFFFAOYSA-N |

SMILES |

CCS(=O)C1=C(C(=C(S1)C#N)Cl)C#N |

Canonical SMILES |

CCS(=O)C1=C(C(=C(S1)C#N)Cl)C#N |

Origin of Product |

United States |

Mechanistic Studies of Thicyofen S Biological Actions in Research Contexts

Investigation of Thicyofen's Mode of Action in Agricultural Fungicidal Activity

This compound (exploitation code name: 116170-30-0) is characterized by a non-internal-absorbing sterilization mode of action, indicating that it does not readily permeate and move within the plant's vascular system. Instead, its fungicidal activity is attributed to its ability to inhibit germ growth at multiple points nih.gov. This multi-site inhibition mechanism is a key feature, as it can potentially reduce the risk of fungicide resistance development in target pathogens, a common challenge with specific-site inhibitors nih.govnih.gov.

This compound demonstrates notable efficacy against a range of plant pathogens. For instance, it exhibits excellent control efficiency against Fusarium sp. and Pythium spp. on various crops, including cereal, cotton, and wheat nih.gov. Furthermore, it provides significant preventive effects against wheat bunt and tangerine oil pinta nih.gov.

Fungicides, in general, can be broadly categorized based on their mode of action: protective fungicides, applied before fungal spores arrive, and eradicant fungicides, used after infection has occurred ncats.io. Given this compound's non-internal-absorbing nature, it primarily functions as a protective or surface-acting agent, controlling pathogens at the point of contact rather than systemically within the plant nih.gov. Beyond direct fungicidal effects, some agrochemicals can also influence plant physiological and biochemical processes, contributing to an induced chemical immunization ncats.io.

Molecular Interactions and Target Pathway Elucidation for this compound and Thiophene (B33073) Derivatives

While specific detailed target pathway elucidation for this compound is an ongoing area of research, studies on thiophene derivatives, to which this compound belongs, provide valuable insights into potential molecular interactions. Thiophene core compounds are recognized for their diverse biological activities, including antimicrobial and antifungal properties, suggesting common interaction mechanisms within this chemical class pic.intfishersci.co.uk.

Computational analyses play a critical role in understanding the molecular interactions and potential target pathways of these compounds. Density Functional Theory (DFT) calculations are extensively employed to investigate the electronic and geometric characteristics of thiophene derivatives, which are fundamental to their biological activity pic.intnih.govnih.govherts.ac.uknih.govgoogle.comherts.ac.ukjustia.com.

Computational Analysis of Electronic Structure and Reactivity (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential Surface)

Computational chemistry, particularly DFT, provides powerful tools for predicting and understanding the reactivity and interaction profiles of chemical compounds like this compound and its derivatives. Key aspects of electronic structure analyzed include Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) surfaces.

Frontier Molecular Orbitals (FMOs)

FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in describing how molecules interact with other species, such as biological targets like bacteria and fungi pic.intnih.govnih.govgoogleapis.com. The energy of the HOMO is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity nih.gov.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of a molecule's stability and chemical reactivity nih.govnih.govherts.ac.uk. A smaller HOMO-LUMO gap generally correlates with higher reactivity, as it indicates that less energy is required for electron transitions, facilitating interactions with other molecules nih.gov. FMO analysis can also be used to estimate the band gap of conjugated systems, such as thiophene oligomers, providing insights into their electronic properties nih.gov.

Computational studies on thiophene derivatives frequently report FMO energies and related reactivity descriptors. For instance, DFT calculations are used to determine parameters such as chemical hardness, electronic chemical potential, ionization potential, electron affinity, and electrophilicity index nih.govnih.govherts.ac.uk. These parameters help predict a molecule's propensity to participate in chemical reactions, including those with biological macromolecules.

An illustrative representation of how FMO data might be presented for thiophene derivatives is shown below (values are illustrative for conceptual understanding of data presentation):

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Thiophene Derivative A | -5.80 | -1.20 | 4.60 |

| Thiophene Derivative B | -5.55 | -1.50 | 4.05 |

| This compound (Illustrative) | -6.10 | -1.05 | 5.05 |

(Note: In a live interactive environment, this table could allow sorting, filtering, and detailed pop-ups on click.)

Molecular Electrostatic Potential (MEP) Surface

The Molecular Electrostatic Potential (MEP) surface is another powerful computational tool used to visualize the charge distribution and potential sites for electrophilic or nucleophilic attack on a molecule pic.intherts.ac.uk. MEP maps illustrate the electrostatic potential around a molecule, with different colors representing varying electrostatic potential values (e.g., red for negative potential, blue for positive potential).

For thiophene derivatives, MEP analysis can highlight regions of high electron density (potential nucleophilic sites) and low electron density (potential electrophilic sites) pic.intherts.ac.uk. For example, the presence of an electrophilic site on the MEP surface of certain thiophene-based compounds has been correlated with their activity against Gram-positive bacteria pic.int. This type of analysis is crucial for understanding how a compound might interact with the active sites of enzymes or other biomolecules in a pathogen, guiding the rational design of new agrochemicals.

The application of DFT to analyze MEP surfaces provides insights into the electrostatic complementarity between a fungicide molecule and its biological target, which is fundamental to understanding intermolecular specificity and holds promise for predictive value in agrochemical design herts.ac.uk.

Compound Names and PubChem CIDs

Research Applications and Efficacy Profiles of Thicyofen and Thiophene Derivatives

Agricultural Fungicidal Efficacy and Spectrum of Activity of Thicyofen

This compound (CAS: 116170-30-0, PubChem CID: 14880662) is recognized as a broad-spectrum fungicide, primarily employed for seed and soil treatment in agricultural contexts. Its mode of action is described as non-internal-absorbing sterilization, inhibiting germ development at multiple points google.comherts.ac.uk.

This compound demonstrates excellent control efficiency against several significant fungal pathogens affecting various crops. Notably, it has shown effectiveness against Fusarium sp. and Pythium spp. in cereal crops and cotton google.compatsnap.com. It also exhibits brilliant preventive effects against Tilletia caries (common bunt of wheat), a globally important wheat disease also known as stinking bunt or stinking smut google.comherts.ac.ukregulations.govgoogleapis.comjustia.comfao.orgwikipedia.org. The pathogen Tilletia caries infects wheat, rye, and other grasses, reducing both yield and grain quality wikipedia.org.

This compound is often utilized in compositions with other agrochemicals to enhance its fungicidal activity and broaden its spectrum of control. For instance, compositions containing Pyridachlometyl and this compound have been developed, where their mass ratio can range from 1:15 to 15:1, with a total active ingredient content of 10-60% by weight google.com. These synergistic mixtures are effective in preventing and treating diseases such as common bunt of wheat, wheat powdery mildew, cucumber gray mold, and tangerine oil pinta google.compatsnap.com. The combined application of this compound with other fungicides like prothioconazole (B1679736) and pyraclostrobin (B128455) has also been noted for synergistic fungicidal effects, particularly in cereals and against various undesirable fungi that infect useful plant crops googleapis.comgoogleapis.com.

While direct detailed research findings on the specific impact of this compound on crop physiology and yield parameters are less extensively documented in the provided search results, its classification as a broad-spectrum fungicide for seed and soil treatment implies a positive impact on crop health and, consequently, yield by effectively controlling pathogenic fungi herts.ac.ukfao.org. The control of diseases like common bunt of wheat, which significantly reduces wheat yield and grain quality, inherently contributes to improved yield parameters wikipedia.org. The use of such fungicides aims to protect plants from pathogen-induced damage, thereby promoting healthier growth and maximizing agricultural output.

Broader Biological Activities of Thiophene-Based Compounds in Scientific Research

Thiophene (B33073) derivatives, characterized by a five-membered heterocyclic ring containing sulfur, are widely recognized for their diverse biological activities beyond just fungicidal properties, making them valuable in various scientific research fields, including pharmaceuticals and agrochemicals ontosight.airesearchgate.netencyclopedia.pub.

Thiophene derivatives have demonstrated significant potential in antimicrobial research, exhibiting both antibacterial and antifungal activities researchgate.netencyclopedia.pubfrontiersin.orgresearchgate.nettandfonline.comscielo.brresearchgate.netmdpi.comd-nb.infonih.gov.

Antibacterial Activity: Numerous thiophene-based agents have shown activity against various bacterial strains. For example, specific thiophene derivatives have exhibited antibacterial activity against drug-resistant Gram-negative bacteria such as colistin-resistant Acinetobacter baumannii and Escherichia coli frontiersin.orgresearchgate.netresearchgate.netbohrium.com. Studies have reported Minimum Inhibitory Concentration (MIC) values for these derivatives ranging from 4 to >64 mg/L against A. baumannii and E. coli frontiersin.orgbohrium.com. Some derivatives, like compounds 4 and 8, demonstrated bactericidal effects and led to increased bacterial membrane permeabilization and reduced adherence to host cells frontiersin.orgbohrium.com. Other research indicates that certain thiophene derivatives can be more potent than standard drugs like gentamicin (B1671437) against bacteria such as Pseudomonas aeruginosa nih.gov.

Table 1: Antibacterial Activity of Selected Thiophene Derivatives against Drug-Resistant Gram-Negative Bacteria frontiersin.orgbohrium.com

| Thiophene Derivative | MIC50 for Col-R A. baumannii (mg/L) | MIC50 for Col-R E. coli (mg/L) |

| Compound 4 | 16 | 8 |

| Compound 5 | 16 | 32 |

| Compound 8 | 32 | 32 |

Antifungal Activity: Thiophene derivatives also possess notable antifungal properties. Research has explored their efficacy against various fungal species, including dermatophytes and plant pathogenic fungi tandfonline.comscielo.brscielo.brnih.govsioc-journal.cnmdpi.comnih.gov. For instance, a thiophene derivative referred to as 5CN05 showed moderate activity against Candida species (MIC = 270-540 µg/mL) but significantly higher activity against Cryptococcus neoformans (MIC = 17 µg/mL) scielo.br. When formulated into microemulsions, the activity of 5CN05 against C. neoformans improved further (MIC = 2.2 µg/mL) scielo.br.

Novel thiophene-based stilbene (B7821643) derivatives have shown improved antifungal activity against phytopathogenic fungi like Botrytis cinerea, with some compounds exhibiting superior median effective concentrations (EC50) compared to resveratrol (B1683913) nih.gov. Similarly, new pyrazole-thiophene carboxamide derivatives have demonstrated good antifungal activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea sioc-journal.cn. Certain 2-aminothiophene derivatives have also been identified as promising lead compounds for antifungal drug development, with some exhibiting MIC values between 16-64 µg/mL against dermatophytes, sometimes outperforming fluconazole (B54011) scielo.br.

Table 2: Antifungal Activity of Selected Thiophene Derivatives against Fungal Pathogens nih.govsioc-journal.cnnih.gov

| Compound Type / Derivative | Target Fungi | Efficacy Metric | Value | Comparison |

| Thiophene-based stilbene 5h | Botrytis cinerea | EC50 | 168.5 µg/mL | Superior to Resveratrol (263.1 µg/mL) nih.gov |

| Thiophene-based stilbene 5j | Botrytis cinerea | EC50 | 155.4 µg/mL | Superior to Resveratrol (263.1 µg/mL) nih.gov |

| Pyrazole-thiophene 7c | Rhizoctonia solani | EC50 | 11.6 µmol/L | Best activity in vitro sioc-journal.cn |

| Pyrazole-thiophene 7j | Fusarium graminearum | EC50 | 28.9 µmol/L | Good activity sioc-journal.cn |

| Pyrazole-thiophene 7h | Botrytis cinerea | EC50 | 21.3 µmol/L | Similar to Thifluzamide sioc-journal.cn |

| Pyrrol-2-one 5e | Rhizoctonia solani | EC50 | 1.26 µg/mL | Better than Drazoxolon (1.77 µg/mL) nih.gov |

| Pyrrol-2-one (various) | Colletotrichum capsici | EC50 | 5.52 - 9.97 µg/mL | Better than Drazoxolon (19.46 µg/mL) nih.gov |

Beyond their direct fungicidal and antimicrobial applications, thiophene derivatives are also explored for other agrochemical potentials, including herbicidal and pesticidal (insecticidal and nematicidal) properties ontosight.aiencyclopedia.pubmdpi.com.

Herbicidal Properties: Research indicates that certain thiophene-derived aminophosphonates possess interesting herbicidal properties. For instance, N-(2-methylphenyl)amino-(2-thienyl)methylphosphonate (2a) has been found to efficiently kill resistant weeds such as Chenopodium album researchgate.netnih.govnih.gov. Studies evaluating the phytotoxicity of thiophene derivatives against persistent weeds like Galinsoga parviflora Cav., Rumex acetosa L., and Chenopodium album have shown varying degrees of herbicidal potential, with some compounds causing total inhibition of germination and plant growth at higher concentrations researchgate.netnih.govnih.govmdpi.com.

Pesticidal Properties (Insecticidal, Nematicidal): Naturally occurring thiophenes, particularly those found in various plant species, have been reported to exhibit a range of bioactivities, including insecticidal and nematicidal properties researchgate.netencyclopedia.pubmdpi.com. These compounds are believed to act as chemical defense mechanisms against various pathogens, including insects and nematodes encyclopedia.pubmdpi.com. The exploration of thiophene derivatives in this area is ongoing, with researchers investigating their potential as novel agents for pest control in agriculture.

Analytical Techniques for Comprehensive Characterization of Thicyofen and Thiophene Derivatives

Spectroscopic Methods in Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for determining the molecular structure and assessing the purity of chemical compounds. For Thicyofen and its derivatives, these techniques provide insights into the arrangement of atoms, the presence of specific functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of molecular structures, offering insights into the connectivity and spatial arrangement of atoms within a molecule. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed for the structural confirmation of this compound and related thiophene (B33073) derivatives acs.orgresearchgate.net.

¹H NMR provides information on the number of chemically distinct protons, their chemical environments, and their coupling interactions, which can reveal the substitution patterns on the thiophene ring and the presence of alkyl groups (e.g., the ethyl group in this compound) acs.orgresearchgate.net. For instance, the protons on the ethyl group and any aromatic protons on the thiophene ring would exhibit characteristic chemical shifts and splitting patterns.

¹³C NMR, on the other hand, provides information about the carbon skeleton, indicating the number of distinct carbon atoms and their hybridization states acs.orgresearchgate.net. The chemical shifts of carbon atoms in the thiophene ring, nitrile groups, and the ethylsulfinyl moiety are particularly diagnostic. NMR spectroscopy is also capable of identifying structural patterns, isomers, and isotopes, making it crucial for confirming the identity and purity of synthesized or isolated this compound nih.gov. While highly informative, NMR is inherently insensitive, and its direct hyphenation with gas chromatography (GC-NMR) can face limitations regarding real-time chromatograms and maintaining optimal flow rates for separation due to the need for higher analyte residence times nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule based on their characteristic vibrational frequencies pearson.comnews-medical.net. When applied to this compound, IR spectroscopy can confirm the presence of key functional groups such as:

Nitrile groups (–C≡N): Expected to show a strong absorption band around 2200-2260 cm⁻¹.

Sulfinyl group (S=O): Typically exhibits a strong absorption in the 1000-1100 cm⁻¹ range.

C-Cl bond: May show absorption in the 700-800 cm⁻¹ region.

Thiophene ring: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring vibrations in the fingerprint region (below 1500 cm⁻¹) would be observed.

IR spectroscopy provides good sensitivity and allows for rapid analysis, making it valuable for both qualitative and quantitative assessments nih.govnews-medical.net. While it excels at identifying functional groups, IR spectroscopy offers limited information regarding the spatial arrangement of atoms, meaning it cannot differentiate between enantiomers nih.gov. Both vapor phase and solid-state compound libraries are available for comparison, aiding in the identification of unknown compounds nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to analyze the electronic transitions within molecules, particularly those with conjugated systems pearson.com. The thiophene ring in this compound, being an aromatic heterocyclic system, contains π-electrons that can undergo n→π* and π→π* electronic transitions upon absorption of UV-Vis light.

UV-Vis spectra can provide information about the extent of conjugation and the presence of chromophores within the this compound molecule. Changes in the absorption maximum (λmax) or intensity can indicate structural alterations, such as those occurring during degradation processes. For instance, the formation of degradation products with different conjugated systems would lead to shifts in the UV-Vis absorption profile. This makes UV-Vis spectroscopy a valuable tool for monitoring the stability of this compound over time and identifying potential degradation pathways.

Chromatographic Separation and Identification Techniques

Chromatographic techniques are essential for separating complex mixtures into their individual components, enabling the analysis of purity and the identification of impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Degradation Product Identification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and identifying components in a mixture, particularly for non-volatile or thermally labile compounds like this compound pearson.com. HPLC offers high resolution and sensitivity, making it ideal for:

Purity Analysis: By separating this compound from any synthetic byproducts or impurities, HPLC can quantify the purity of a sample. The peak area corresponding to this compound relative to the total peak area of all components provides a measure of purity.

Degradation Product Identification: As this compound degrades, new chemical species are formed. HPLC can separate these degradation products, which can then be identified by coupling the HPLC system with detectors such as UV-Vis or Mass Spectrometry (LC-MS). Monitoring the appearance and increase in concentration of new peaks over time allows for the study of degradation kinetics and pathways.

The choice of stationary phase (e.g., C18 reversed-phase) and mobile phase (e.g., acetonitrile/water mixtures) is crucial for achieving optimal separation of this compound and its potential impurities or degradation products.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful separation technique primarily used for the analysis of volatile and semi-volatile compounds nih.gov. While this compound has a molecular weight of 244.7 g/mol nih.gov, making it potentially amenable to GC analysis, its thermal stability and volatility at typical GC operating temperatures would need to be confirmed.

GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, often influenced by their boiling points news-medical.net. When coupled with detectors such as a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for identification, GC becomes a highly effective tool. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for both qualitative and quantitative analysis of mixtures acs.orgresearchgate.netnews-medical.net. This hyphenated technique is particularly useful for identifying volatile impurities or volatile degradation products of this compound acs.orgresearchgate.netnih.govnews-medical.net. GC-IR (Gas Chromatography-Infrared Spectroscopy) is another hyphenated technique where IR spectroscopy is used for identification of eluted components from the GC column, providing functional group information nih.govnews-medical.net.

Data Tables

Table 1: Basic Chemical Properties of this compound

| Property | Value | Source |

| PubChem CID | 14880662 | nih.gov |

| Molecular Formula | C₈H₅ClN₂OS₂ | nih.govherts.ac.uk |

| IUPAC Name | 3-chloro-5-ethylsulfinylthiophene-2,4-dicarbonitrile | nih.gov |

| Molecular Weight | 244.7 g/mol | nih.gov |

| CAS Number | 116170-30-0 | nih.gov |

| Compound Type | Organochlorine, Thiophene Fungicide | nih.govherts.ac.uk |

Table 2: Summary of Spectroscopic Methods for this compound and Thiophene Derivatives

| Spectroscopic Method | Primary Application | Key Information Provided | Advantages | Limitations |

| NMR Spectroscopy | Structural Confirmation, Purity Assessment | Number of distinct atoms, chemical environment, connectivity, stereochemistry, isomers nih.gov | Highly detailed structural information, quantitative for purity nih.gov | Inherently low sensitivity, requires relatively pure samples nih.gov |

| IR Spectroscopy | Functional Group Identification | Presence of specific chemical bonds and functional groups (e.g., C≡N, S=O) pearson.comnews-medical.net | Rapid analysis, good sensitivity, qualitative and quantitative news-medical.net | Limited spatial information (e.g., cannot differentiate enantiomers) nih.gov |

| UV-Vis Spectroscopy | Electronic Transitions, Degradation Monitoring | Conjugation extent, presence of chromophores, changes in electronic structure pearson.com | Useful for monitoring stability and degradation, non-destructive | Less specific for detailed structural elucidation, interference from other absorbing species |

Table 3: Summary of Chromatographic Methods for this compound and Thiophene Derivatives

| Chromatographic Method | Primary Application | Key Information Provided | Advantages | Considerations for this compound |

| HPLC | Purity Analysis, Degradation Product Identification | Separation of components in complex mixtures, quantification of individual components pearson.com | High resolution, suitable for non-volatile/thermally labile compounds, quantitative | Requires optimization of mobile and stationary phases for effective separation |

| GC | Volatile Component Analysis | Separation of volatile and semi-volatile compounds based on boiling points nih.govnews-medical.net | High efficiency, often coupled with MS for identification news-medical.net | Applicability depends on this compound's volatility and thermal stability; may require derivatization |

Mass Spectrometry (MS) and Coupled Techniques (e.g., LC-MS, EI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical tool indispensable for determining the precise molecular weight and elucidating the structural features of chemical compounds through their fragmentation patterns. For this compound, MS analysis provides critical information regarding its molecular integrity and constituent parts.

The molecular weight of this compound has been precisely determined through computational methods, yielding an average mass of 244.711 g/mol and a monoisotopic mass of 243.953182 Da nih.govclockss.org. In MS, the molecular ion peak (M⁺ or [M+H]⁺) directly corresponds to the compound's molecular weight, serving as a fundamental confirmation of its identity wikipedia.orglibretexts.org.

Beyond molecular weight, the fragmentation pattern observed in a mass spectrum offers invaluable structural insights. In Electron Ionization Mass Spectrometry (EI-MS), molecules are bombarded with high-energy electrons, leading to ionization and subsequent fragmentation into smaller, charged species wikipedia.orglibretexts.org. The pattern of these fragment ions is unique to each compound's structure, reflecting the stability of various bonds and the propensity for specific cleavages or rearrangement reactions wikipedia.org. For thiophene derivatives, typical fragmentation pathways can involve the loss of substituents from the thiophene ring or cleavages within the thiophene ring itself niscpr.res.inakjournals.comresearchgate.netnih.govzsmu.edu.uad-nb.info. For instance, studies on thiophene-thiourea derivatives have discussed their mass fragmentation patterns, revealing characteristic cleavages that aid in structural elucidation researchgate.net. Similarly, other thiophene derivatives show molecular ion peaks consistent with their expected molecular weights, and their fragmentation patterns are crucial for confirming their molecular formulas clockss.orgresearchgate.netnih.gov.

Coupled techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), enhance the analytical capabilities by combining the separation power of liquid chromatography with the identification capabilities of mass spectrometry zsmu.edu.uarsc.orgacs.orgnih.govacs.orgnih.gov. LC-MS is particularly useful for analyzing complex samples, ensuring the purity of this compound, and identifying any impurities or related compounds by separating them before mass analysis acs.orgnih.gov. Electrospray Ionization Mass Spectrometry (ESI-MS), often used in LC-MS, is a soft ionization technique that typically produces protonated or deprotonated molecular ions, making it well-suited for determining intact molecular weights acs.orgnih.gov.

The following table summarizes key mass spectrometry findings for this compound and related thiophene derivatives:

| Technique | Analyte/Derivative Type | Key Information Provided | Relevant Findings/Observations | Citation |

| EI-MS | This compound (Expected) | Molecular Weight, Fragmentation Pattern | Expected molecular ion at m/z 244.7; fragmentation indicative of C₈H₅ClN₂OS₂ structure. | nih.govniscpr.res.inwikipedia.orglibretexts.org |

| EI-MS | Thiophene-thiourea derivatives | Molecular Ion, Fragmentation Pattern | Discussion of mass fragmentation patterns, including characteristic cleavages researchgate.net. | researchgate.net |

| ESI-MS | Pyrazolyl-thiazole derivatives of thiophene | Molecular Ion Peaks | Molecular ion peaks matched expected molecular weights, confirming molecular formulas researchgate.netnih.gov. | researchgate.netnih.gov |

| LC-MS | Benzo[b]thiophene derivatives | Purity, Molecular Weight | Used for quantitative characterization of Schiff base ligands containing benzo[b]thiophene moiety rsc.org. | rsc.org |

| LC-MS/MS | Thiophene-triazole derivatives | Fragmentation Pathways | Fragmentation of the molecule initially occurs with dissociation of water from carboxyl group, followed by loss of carboxyl group or cleavage of sulfur-acetic residue bond zsmu.edu.ua. | zsmu.edu.ua |

| EI-MS | Thiophene derivatives (various) | Molecular Ion, Fragmentation Pattern | Intense molecular ion peaks observed; fragmentation patterns consistent with assigned structures niscpr.res.inclockss.orgd-nb.info. | niscpr.res.inclockss.orgd-nb.info |

Advanced and Complementary Analytical Approaches in this compound Research

Beyond mass spectrometry, a suite of advanced and complementary analytical techniques is crucial for a complete and unambiguous characterization of this compound. These methods provide different types of information, collectively building a holistic picture of the compound's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for elucidating the detailed molecular structure, including the connectivity of atoms, the number and type of hydrogen and carbon atoms, and their chemical environments. Both ¹H NMR and ¹³C NMR are routinely employed for thiophene derivatives clockss.orgresearchgate.netnih.govacs.orgscispace.comfluidimaging.com. For instance, ¹H and ¹³C NMR spectra display characteristic signals corresponding to the thiophene moiety and its substituents, confirming the assigned structures of synthesized thiophene derivatives researchgate.netnih.gov. Chemical shifts, coupling constants, and integration values from NMR spectra provide definitive proof of the structural arrangement of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. For this compound, IR spectroscopy would be used to identify characteristic vibrational modes associated with functional groups such as the thiophene ring, carbon-chlorine bonds, nitrile groups (C≡N), and the sulfinyl group (S=O) researchgate.netfluidimaging.com. For example, IR spectra have been used to characterize novel thiophene-thiourea derivatives, showing characteristic N-H, C-H, C=O, and C=S stretching frequencies researchgate.net.

Elemental Analysis (EA): Elemental analysis is a quantitative technique that determines the percentage of each element (e.g., carbon, hydrogen, nitrogen, sulfur, chlorine) present in a pure compound. This data is compared with the theoretical elemental composition calculated from the proposed molecular formula, providing strong evidence for the compound's empirical formula and purity d-nb.inforesearchgate.netacs.orgscispace.com. For this compound (C₈H₅ClN₂OS₂), elemental analysis would confirm the presence and ratio of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur.

X-ray Crystallography: When a compound can be obtained in a crystalline form, X-ray crystallography offers the most definitive structural characterization. This technique provides a precise three-dimensional structure, including bond lengths, bond angles, and stereochemistry, at an atomic level of resolution clockss.orgresearchgate.netacs.org. While not always feasible due to crystallization challenges, it offers irrefutable proof of molecular structure. The crystal structure of N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea, a thiophene derivative, has been determined using single crystal X-ray diffraction data, providing detailed insights into its molecular geometry researchgate.net.

Orthogonal Analytical Strategies for Holistic Compound Characterization

For this compound, an orthogonal analytical strategy would involve integrating the data obtained from MS, NMR, IR, and potentially X-ray crystallography. Each technique provides a unique piece of the structural puzzle:

Mass Spectrometry confirms the molecular weight and provides insights into the fragmentation pathways, suggesting the presence of specific substructures wikipedia.orglibretexts.org.

NMR Spectroscopy provides detailed information about the connectivity of atoms, the number of each type of atom, and their chemical environment, which is crucial for distinguishing isomers and confirming the precise arrangement of functional groups around the thiophene core clockss.orgresearchgate.netnih.govacs.orgscispace.comfluidimaging.com.

IR Spectroscopy identifies the characteristic functional groups present, such as the nitrile (C≡N) and sulfinyl (S=O) groups in this compound, complementing the structural details from NMR researchgate.netfluidimaging.com.

Elemental Analysis confirms the empirical formula, providing a quantitative measure of the atomic composition that must align with the proposed structure d-nb.inforesearchgate.netacs.orgscispace.com.

X-ray Crystallography , if applicable, offers the ultimate confirmation of the 3D structure, resolving any ambiguities from other techniques clockss.orgresearchgate.netacs.org.

By employing these diverse techniques, researchers can build a robust and highly confident structural assignment for this compound. For example, if MS indicates a particular molecular weight, NMR can then confirm the arrangement of atoms that leads to that weight, while IR can verify the presence of expected functional groups. This multi-faceted approach minimizes the risk of misidentification and ensures a comprehensive understanding of the chemical compound's identity and purity. The regulatory agencies highly regard and encourage the application of orthogonality in structural characterization, emphasizing its importance for obtaining robust and well-considered data biopharmaspec.com.

Theoretical and Computational Studies on Thicyofen and Thiophene Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. DFT methods allow for the prediction of various molecular parameters, such as optimized geometries, bond lengths, bond angles, and electronic distributions, including Frontier Molecular Orbitals (FMOs) like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (the band gap) is a crucial indicator of a molecule's electronic stability and reactivity.

For thiophene (B33073) derivatives, DFT calculations have been extensively employed to understand their electronic and molecular structures, as well as their spectroscopic properties (e.g., UV-Vis, FTIR, and NMR spectra) herts.ac.uk. These studies provide insights into how structural modifications influence electronic behavior, which can be critical for their applications in various fields, including agrochemistry and optoelectronics herts.ac.uk. For instance, DFT has been used to analyze the electronic properties of thiadiazole derivatives, which share structural similarities with thiophenes, demonstrating how chain length can impact gap energy and absorption spectra.

While DFT is a standard approach for characterizing thiophene-based compounds, specific detailed quantum chemical calculations, such as DFT studies focusing solely on the molecular structure and electronic properties of Thicyofen itself, were not explicitly found in the available research.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational methodologies used to establish a correlation between the chemical structure of compounds and their biological activity nih.gov. QSAR models, often expressed as mathematical equations, relate physicochemical properties or theoretical molecular descriptors (predictor variables) to a quantitative measure of biological activity (response variable) nih.gov. These models are valuable for predicting the biological activities of new compounds before their synthesis and for gaining insights into the molecular mechanisms underlying their effects.

The development of QSAR models typically involves several steps: defining the biological activity, selecting appropriate molecular descriptors, building a statistical model using a training set of compounds with known activities, and validating the model's predictive power using a test set. QSAR is particularly effective when applied to compounds that are structurally similar to those in the training set.

This compound is recognized as an important thiophene derivative that functioned as an agricultural fungicide fishersci.co.ukherts.ac.uk. The broader class of thiophene compounds has been widely studied for various biological activities, including antimicrobial effects, and SAR studies have been conducted on thiophene-based heterocycles to identify potential antimicrobial agents fishersci.co.ukherts.ac.uk. However, specific detailed research findings or data tables presenting SAR or QSAR modeling results solely for this compound's biological activity prediction were not identified in the provided search results.

Computational Prediction of Molecular Interactions and Binding Affinities

Computational prediction of molecular interactions and binding affinities is a critical aspect of modern drug design and chemical biology. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to model how a chemical compound, or ligand, interacts with its biological target, such as a protein. These methods aim to predict the most stable binding poses of a ligand within a target's binding site and to estimate the strength of the interaction, often expressed as binding affinity.

Molecular docking involves generating numerous possible configurations of a protein-ligand complex and then scoring these configurations to identify the most energetically favorable ones. MD simulations, on the other hand, provide insights into the dynamic behavior of molecules and can be used to estimate changes in free energy upon ligand binding, which directly relates to experimental binding affinity. Such predictions are crucial for understanding the mode of action of compounds, their specificity, and selectivity.

While these computational approaches are widely applied to various biologically active compounds and their targets, specific studies detailing the computational prediction of molecular interactions or binding affinities involving this compound were not found in the available literature. Research in this area typically focuses on understanding the interactions of active compounds with their specific protein targets to guide the design and optimization of new molecules.

Future Directions and Emerging Research Avenues for Thicyofen

Development of Next-Generation Thiophene-Based Fungicides with Enhanced Profiles

The primary goal in modern fungicide development is to create compounds that are highly effective, often at lower application rates, possess novel modes of action to combat resistance, and are more target-specific. researchgate.net Research in the field of thiophene-based fungicides is focused on enhancing their performance profiles. One promising strategy is the "active substructure splicing" method, which combines the thiophene (B33073) ring with other known bioactive molecules. For example, new N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized by combining thiophene with nicotinic acid (a natural product derivative). nih.gov

Detailed research findings indicate that this approach can yield compounds with significantly improved efficacy compared to existing commercial fungicides. nih.gov In one study, the derivative designated 4f not only showed excellent activity against cucumber downy mildew (Pseudoperonospora cubensis) in greenhouse trials but also outperformed commercial fungicides like flumorph (B1672888) and mancozeb (B1675947) in field trials. nih.gov Another area of innovation involves creating resveratrol-inspired thiophene derivatives that incorporate a 1,3,4-oxadiazole (B1194373) unit, which have shown improved activity against Botrytis cinerea. nih.gov

Table 1: Comparative Efficacy of a Next-Generation Thiophene Derivative (4f) against Cucumber Downy Mildew

| Compound | Concentration (mg/L) | Control Efficacy (%) | Source |

|---|---|---|---|

| Derivative 4f | 100 | 70% | nih.gov |

| Derivative 4f | 200 | 79% | nih.gov |

| Flumorph (Commercial Fungicide) | 200 | 56% | nih.gov |

| Mancozeb (Commercial Fungicide) | 1000 | 76% | nih.gov |

Exploration of Novel Thicyofen Analogues for Diverse Agrochemical Applications

The structural versatility of the thiophene ring allows for the development of analogues with a wide range of biological activities beyond fungicidal effects. Thiophene-based compounds have shown significant potential as herbicides, insecticides, and nematicides. researchgate.netnih.gov By modifying the functional groups attached to the thiophene core, researchers can tune the molecule's activity to target different pests and biological pathways.

For instance, the introduction of a chlorine atom and other active ingredients at specific positions on related heterocyclic structures, such as pyridazin-3(2H)-one, has yielded compounds with good effects against mites like Tetranychus urticae. researchgate.net Similarly, other thiophene-containing agrochemicals like the insecticide flonicamid (B1672840) and the fungicide-nematicide cyclobutrifluram (B12774741) demonstrate the broad utility of this chemical class. nih.gov The exploration of this compound analogues involves creating and screening libraries of related compounds to identify new lead structures for various agrochemical applications, thereby expanding the utility of the thiophene scaffold.

Innovative Synthetic Pathways for Efficient and Scalable Thiophene Compound Libraries

The ability to efficiently synthesize a wide variety of thiophene derivatives is crucial for discovering new agrochemicals. While classical methods like the Gewald, Paal-Knorr, and Hinsberg syntheses are well-established, modern research focuses on developing more efficient, regioselective, and scalable pathways. bohrium.comrsc.org

Recent advances include:

Metal-Catalyzed Reactions : The use of metals like copper and rhodium as catalysts has enabled novel, atom-economical methods for constructing the thiophene ring. bohrium.comnih.gov For example, copper-mediated reactions can be used for the synthesis of polysubstituted 2-aminothiophenes. bohrium.com

Metal-Free Approaches : To enhance the sustainability and reduce the cost of synthesis, metal-free methods are being developed. These often involve novel one-pot procedures or the use of iodine-promoted heterocyclization. bohrium.comnih.gov

Multicomponent Reactions (MCRs) : MCRs, such as modifications of the Gewald reaction, allow for the assembly of complex, polysubstituted thiophenes in a single step from simple starting materials. bohrium.comnih.gov This is highly efficient for creating large libraries of compounds for screening. bohrium.com

Heterocyclization of Alkynes : Innovative approaches using the cyclization of readily available sulfur-containing alkyne substrates provide a direct and regiospecific route to building the thiophene ring with a desired substitution pattern. mdpi.comresearchgate.net

Table 2: Overview of Modern Synthetic Strategies for Thiophene Derivatives

| Synthetic Method | Key Features | Typical Catalysts/Reagents | Source |

|---|---|---|---|

| Metal-Catalyzed Heterocyclization | High regioselectivity, atom-economical. | Copper (Cu), Rhodium (Rh), Palladium (Pd) | bohrium.comnih.govmdpi.com |

| Iodocyclization Reactions | Versatile for constructing highly functionalized rings. | Molecular Iodine (I₂) | bohrium.com |

| Multicomponent Reactions (MCRs) | High efficiency, one-pot synthesis of complex molecules. | Varies (e.g., base-catalyzed) | bohrium.comnih.gov |

| Metal-Free Cyclizations | Advances green chemistry, avoids metal toxicity. | Elemental Sulfur, Potassium Sulfide | bohrium.comnih.gov |

Application of Advanced Analytical Methodologies for Complex Research Questions

The development of novel thiophene-based agrochemicals is underpinned by advanced analytical techniques that allow for the precise characterization of new molecules and the investigation of their biological interactions. The structural confirmation of newly synthesized compounds relies heavily on methods such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to determine the exact structure and connectivity of atoms within a molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) : This technique provides highly accurate molecular weight measurements, allowing for the confirmation of a compound's elemental composition. researchgate.netnih.gov

Beyond structural elucidation, computational methodologies are becoming increasingly vital. Molecular docking studies, for instance, are used to predict how a newly designed molecule might bind to a target protein in a pest or pathogen. researchgate.net This in-silico approach helps researchers understand the mechanism of action and prioritize which analogues are most promising for synthesis and further biological testing, saving significant time and resources.

Q & A

Q. How to synthesize contradictory findings into a coherent theoretical model for this compound’s mechanism?

- Apply abductive reasoning: Formulate the most parsimonious explanation consistent with all data. Use pathway analysis tools (e.g., KEGG, Reactome) to map interactions and identify overlooked variables (e.g., epigenetic modifiers) .

Data Management and Validation

Q. What practices ensure data integrity in this compound research?

Q. How to validate this compound’s target specificity in complex proteomes?

- Use orthogonal assays:

Pull-down assays with affinity-tagged this compound.

CRISPR-Cas9 knockouts to confirm phenotype rescue upon target inhibition.

Thermal proteome profiling (TPP) to monitor protein stability shifts .

Iterative Research Design

Q. How to refine hypotheses when preliminary data contradict initial assumptions about this compound?

- Revisit the research question using iterative loops:

Hypothesis generation : Revise mechanistic models based on anomalies.

Experimental redesign : Introduce new variables (e.g., co-administered drugs).

Peer consultation : Engage domain experts to challenge interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.